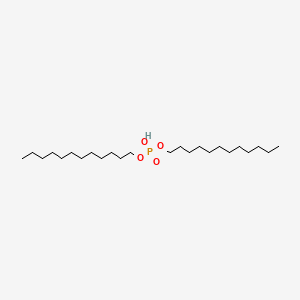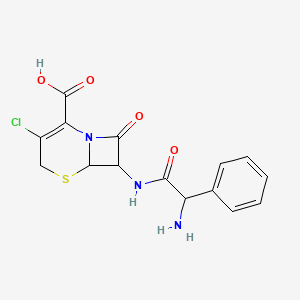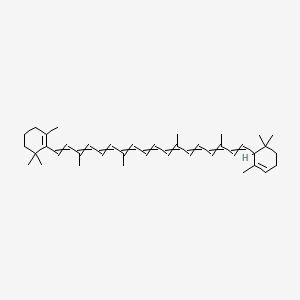
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Métodos De Preparación
The synthesis of N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide can be achieved through several methods. One common approach involves the reaction of acid halides (such as acyl chlorides) with ammonia or amines. This method is widely used due to its simplicity and high yield. Another method involves the direct amidation of carboxylic acids with amines using coupling agents like DCC (dicyclohexylcarbodiimide) . Industrial production methods often employ greener routes such as electrosynthesis, which is a more sustainable and environmentally friendly approach .
Análisis De Reacciones Químicas
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and either acidic or basic conditions, amides can be hydrolyzed to yield carboxylic acids and ammonia or amines.
Reduction: Amides can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Amides can participate in nucleophilic acyl substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed from these reactions are carboxylic acids, amines, and substituted amides.
Aplicaciones Científicas De Investigación
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It plays a role in the study of biological processes involving amides and their interactions with biological targets.
Medicine: Amides are critical in drug discovery and development, with many pharmaceuticals containing amide bonds.
Industry: Amides are used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide involves its interaction with specific molecular targets and pathways. Amides typically interact with biological targets through hydrogen bonding and other non-covalent interactions . These interactions can influence various biological processes, making amides important in medicinal chemistry and drug design .
Comparación Con Compuestos Similares
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide can be compared with other similar compounds such as:
N-aryl amides: These amides have an aromatic ring attached to the nitrogen atom and are known for their stability and unique reactivity.
Formamides: These are the simplest amides, with a formyl group (H-C=O) attached to the nitrogen atom.
Trifluoromethyl acetamides: These amides contain a trifluoromethyl group, which imparts unique electronic properties.
Propiedades
Número CAS |
71980-89-7 |
|---|---|
Fórmula molecular |
C24H25N5O5 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoyl]-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C24H25N5O5/c1-12(30)28-22(7-14-11-27-21-5-3-16(32)9-18(14)21)24(34)29-23(33)19(25)6-13-10-26-20-4-2-15(31)8-17(13)20/h2-5,8-11,19,22,26-27,31-32H,6-7,25H2,1H3,(H,28,30)(H,29,33,34)/t19-,22-/m0/s1 |
Clave InChI |
QRZLHHLDPBPYJF-UGKGYDQZSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)C(CC3=CNC4=C3C=C(C=C4)O)N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)[C@H](CC3=CNC4=C3C=C(C=C4)O)N |
SMILES canónico |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)C(CC3=CNC4=C3C=C(C=C4)O)N |
Sinónimos |
N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophan amide N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide N-acetyl-5HTP-5HTP amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















